molecular formula C16H18N2O B5600300 N-[4-(dimethylamino)phenyl]-4-methylbenzamide

N-[4-(dimethylamino)phenyl]-4-methylbenzamide

Cat. No.: B5600300
M. Wt: 254.33 g/mol
InChI Key: IJCJUKUXBXHAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

N-acylhydrazone derivatives, including those with a dimethylamino phenyl component, have been studied for their role as histone deacetylase (HDAC) inhibitors. Compounds like N-acylhydrazone have shown promising results in inhibiting HDAC6/8, suggesting their potential as molecular therapies for cancer. The effects on cell migration and cell cycle arrest further reinforce the potential therapeutic applications in oncology (Rodrigues et al., 2016).

Organic Synthesis and Structure Analysis

The synthesis and structural analysis of compounds containing dimethylamino phenyl groups have been a focus of research. For instance, studies on the rotation around the carbon amino nitrogen bond in compounds such as N,N-dimethylbenzamide have provided insights into their structural properties. This research is essential for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Karlsen et al., 2002).

Corrosion Inhibition

Research has explored the use of dimethylamino phenyl derivatives as corrosion inhibitors. For example, studies on compounds like N '- {(E) - [4- (dimethylamino) phenyl] methylidene}benzenesulfonohydrazide have demonstrated their effectiveness in protecting metals like carbon steel in acidic environments. These findings have practical implications in industries where metal corrosion is a significant concern (Ichchou et al., 2019).

Catalysis and Organic Reactions

The role of dimethylamino phenyl derivatives in catalyzing organic reactions has been another area of focus. Research on reactions like the activation of hydrogen peroxide for bromination of organic substrates has utilized compounds such as benzyl 2-((dimethylamino)methyl)phenyl selenoxide. These studies contribute to the development of new, efficient methods for organic synthesis, which are crucial in pharmaceutical manufacturing and material science (Goodman & Detty, 2004).

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-4-6-13(7-5-12)16(19)17-14-8-10-15(11-9-14)18(2)3/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJUKUXBXHAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(dimethylamino)phenyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(dimethylamino)phenyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.